(3-Bromonaphthalen-1-yl)methanol
Description
Significance of Brominated Naphthalene (B1677914) Derivatives in Organic Synthesis
The introduction of a bromine atom to the naphthalene ring system dramatically enhances its synthetic utility. Brominated naphthalenes are key intermediates in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing complex molecular architectures from simpler precursors.
The regioselectivity of bromination on the naphthalene core can be controlled to a certain extent, leading to a variety of isomeric bromonaphthalenes. For instance, the direct bromination of naphthalene often yields 1-bromonaphthalene (B1665260) as the major product. wikipedia.org The position of the bromine atom significantly influences the reactivity and properties of the resulting derivative, making each isomer a unique building block for organic synthesis. The presence of the bromine atom also opens avenues for lithiation and Grignard reagent formation, further expanding the synthetic possibilities.
Overview of Naphthalenemethanol Architectures and Their Synthetic Utility
The naphthalenemethanol framework, which combines the naphthalene core with a hydroxymethyl group (-CH2OH), is another critical structural motif in organic chemistry. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for further molecular elaboration. For example, (6-Bromo-naphthalen-2-yl)-methanol serves as an intermediate in the synthesis of Adapalene, an anti-acne agent. chemicalbook.com
The synthesis of naphthalenemethanols can be achieved through various methods, including the reduction of the corresponding naphthalenecarboxylic acids or their esters. A common method involves the use of reducing agents like borane-tetrahydrofuran (B86392) complex (BH3•THF). For instance, (4-bromonaphthalen-1-yl)methanol (B1281211) has been synthesized from 4-bromonaphthalene-1-carboxylic acid with a high yield. chemicalbook.com
Research Rationale for Investigating (3-Bromonaphthalen-1-yl)methanol
A thorough review of the scientific literature and chemical databases reveals a notable gap in the exploration of this compound. While numerous isomers of bromonaphthalenemethanol are documented and commercially available, this specific 1,3-disubstituted pattern with a methanol (B129727) group at the 1-position and a bromine atom at the 3-position appears to be a novel or at least a significantly understudied compound.
The unique substitution pattern of this compound suggests it could offer distinct reactivity and properties compared to its known isomers. The electronic interplay between the electron-withdrawing bromine atom and the hydroxymethyl group at these specific positions could lead to novel applications in medicinal chemistry, materials science, and as a precursor for complex, multi-substituted naphthalene derivatives. The synthesis of 1,3-disubstituted naphthalenes can be challenging, often requiring multi-step synthetic sequences. researchgate.net Therefore, the development of a synthetic route to this compound and the subsequent study of its chemical behavior present a fertile ground for new scientific discovery. The investigation into this compound could unlock new synthetic pathways and lead to the creation of molecules with unique biological or physical properties, thereby expanding the toolbox of synthetic chemists and material scientists.
Interactive Data Table of Known Bromonaphthalenemethanol Isomers
Due to the lack of specific data for this compound, the following table provides information on some of its known isomers to offer a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3-Bromonaphthalen-2-yl)methanol (B8792520) | 38399-19-8 lookchem.comchemnet.com | C₁₁H₉BrO | 237.09 |
| (4-Bromonaphthalen-1-yl)methanol | 56052-26-7 chemicalbook.com | C₁₁H₉BrO | 237.09 |
| (5-Bromonaphthalen-1-yl)methanol | 20366-57-8 aksci.com | C₁₁H₉BrO | 237.09 |
| (6-Bromonaphthalen-2-yl)methanol | 100751-63-1 chemicalbook.comchemnet.com | C₁₁H₉BrO | 237.09 |
| (8-Bromo-naphthalen-1-yl)methanol | 14938-58-0 sigmaaldrich.com | C₁₁H₉BrO | 237.10 |
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9BrO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7H2 |
InChI Key |
NHZIVQVVNOCDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromonaphthalen 1 Yl Methanol and Its Key Precursors
Synthetic Routes to 3-Bromonaphthalene-1-carbaldehyde Precursors
The efficient synthesis of (3-Bromonaphthalen-1-yl)methanol is critically dependent on the successful formation of its aldehyde precursor. This section outlines the essential methodologies for introducing the bromo and formyl functionalities onto the naphthalene (B1677914) scaffold.
Halogenation Strategies for Naphthalene Core Functionalization
The regioselective introduction of a bromine atom at the 3-position of the naphthalene ring is a pivotal initial step. Direct bromination of naphthalene is generally not a viable method as it tends to produce a mixture of 1-bromonaphthalene (B1665260) and 2-bromonaphthalene. Consequently, more controlled strategies are necessary to achieve the desired substitution pattern.
One effective approach involves the use of a pre-functionalized naphthalene derivative. For instance, the bromination of 1-methylnaphthalene with N-bromosuccinimide can lead to the formation of 1-(bromomethyl)-3-bromonaphthalene, which can then be further manipulated. Another strategy is the Sandmeyer reaction, which allows for the conversion of an amino group to a bromine atom. Starting with a suitable amino-naphthalene precursor, this reaction provides a reliable method for introducing bromine at a specific position.
The synthesis of 3-bromonaphthalene-1-carbaldehyde has been reported from 2-bromonaphthalene, which undergoes formylation to yield a mixture of 3-bromo-2-naphthaldehyde and 3-bromo-1-naphthaldehyde. The desired 1-formyl isomer can then be isolated from this mixture.
A summary of halogenation strategies for key precursors is provided in the table below.
| Starting Material | Reagents | Product(s) | Key Features |
| 1-Methylnaphthalene | N-Bromosuccinimide | 1-(Bromomethyl)-3-bromonaphthalene | Selective bromination at the 3-position and methyl group. |
| Amino-naphthalene derivative | NaNO₂, HBr, CuBr | Bromo-naphthalene derivative | The Sandmeyer reaction allows for precise placement of the bromine atom. |
| 2-Bromonaphthalene | Vilsmeier-Haack or other formylation reagents | 3-Bromo-2-naphthaldehyde and 3-bromo-1-naphthaldehyde | Yields a mixture of isomers requiring separation. |
Formylation Reactions for Aldehyde Introduction
Following the successful bromination of the naphthalene core, the next crucial step is the introduction of a formyl (-CHO) group at the 1-position. Several established formylation methods are applicable here.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic rings. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. When applied to 2-bromonaphthalene, this reaction can yield the desired 3-bromonaphthalene-1-carbaldehyde, albeit often as part of an isomeric mixture.
Another effective formylation method is the Rieche formylation , which employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). This provides an alternative route to introduce the aldehyde functionality onto the naphthalene ring.
Organometallic approaches offer a highly regioselective route to the aldehyde. For example, 1,3-dibromonaphthalene (B1599896) can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures. This results in a selective metal-halogen exchange at the more reactive 1-position. The resulting aryllithium intermediate can then be quenched with a formylating agent like DMF to afford 3-bromonaphthalene-1-carbaldehyde with high precision.
Common formylation reactions for the synthesis of the aldehyde precursor are outlined in the table below.
| Starting Material | Reagents | Reaction Name | Product |
| 2-Bromonaphthalene | POCl₃, DMF | Vilsmeier-Haack | 3-Bromonaphthalene-1-carbaldehyde (often with isomers) |
| 3-Bromonaphthalene | Dichloromethyl methyl ether, TiCl₄ | Rieche Formylation | 3-Bromonaphthalene-1-carbaldehyde |
| 1,3-Dibromonaphthalene | 1. n-Butyllithium; 2. DMF | Organometallic Formylation | 3-Bromonaphthalene-1-carbaldehyde |
Reduction of Carbonyl Precursors to this compound
The conversion of the carbonyl group of 3-bromonaphthalene-1-carbaldehyde to a hydroxymethyl group is the final step in this synthetic sequence. This reduction can be accomplished using various methods, most notably with hydride-based reagents or through catalytic hydrogenation.
Hydride-Based Reduction Techniques (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The use of hydride-based reducing agents is a cornerstone of organic synthesis for the reduction of aldehydes and ketones.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation. Its ease of handling and compatibility with a wide range of functional groups make it a preferred choice. The reduction of 3-bromonaphthalene-1-carbaldehyde with sodium borohydride is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature, providing high yields of this compound.
Lithium aluminum hydride (LiAlH₄) is a significantly more potent reducing agent than sodium borohydride. While it readily reduces aldehydes to alcohols, its high reactivity necessitates the use of anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) and careful handling procedures. For the specific reduction of 3-bromonaphthalene-1-carbaldehyde, the milder and more user-friendly sodium borohydride is generally sufficient and more commonly employed.
A comparison of these two common hydride reducing agents is presented in the table below.
| Reducing Agent | Formula | Reactivity | Typical Solvents | Key Features |
| Sodium Borohydride | NaBH₄ | Mild, Selective | Methanol, Ethanol | Easy to handle, compatible with many functional groups. |
| Lithium Aluminum Hydride | LiAlH₄ | Strong, Non-selective | Diethyl ether, THF (anhydrous) | Highly reactive, reduces a broad spectrum of functional groups. |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation presents an alternative strategy for the reduction of the aldehyde functionality. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.
The reaction is typically conducted in a suitable solvent under a pressurized atmosphere of hydrogen. The selection of the catalyst, solvent, and reaction conditions (such as pressure and temperature) is critical for achieving high conversion and selectivity. A potential side reaction in the catalytic hydrogenation of halogenated aromatic compounds is dehalogenation, which would result in the removal of the bromine atom. Therefore, careful optimization of the reaction conditions is necessary to favor the reduction of the aldehyde while preserving the carbon-bromine bond.
Organometallic Reagent-Mediated Synthesis of the 1-Hydroxymethyl Naphthalene Moiety
An alternative and more direct route to this compound involves the use of organometallic reagents to introduce the hydroxymethyl group in a single step. This approach can bypass the need for the isolation of the aldehyde intermediate.
One such strategy begins with a di-substituted naphthalene, for example, 1,3-dibromonaphthalene. By treating this compound with an organolithium reagent like n-butyllithium at a low temperature, a selective metal-halogen exchange can be induced at the more reactive 1-position. The resulting aryllithium species can then be reacted with an electrophile such as formaldehyde (B43269) (or its polymer, paraformaldehyde) to directly install the hydroxymethyl group, yielding this compound. This method offers a more convergent synthetic pathway but requires precise control of the reaction conditions to ensure high regioselectivity and avoid side reactions.
The organometallic approach is summarized in the table below.
| Starting Material | Reagents | Key Intermediate | Product |
| 1,3-Dibromonaphthalene | 1. n-Butyllithium; 2. Formaldehyde | 3-Bromo-1-lithiated naphthalene | This compound |
Grignard Reactions on Naphthalene-Based Electrophiles
Grignard reactions provide a powerful tool for constructing the 1-hydroxymethyl naphthalene scaffold. A primary strategy involves the reaction of a naphthalene-based Grignard reagent with a suitable one-carbon electrophile, such as formaldehyde.
A viable route to this compound begins with the formation of the Grignard reagent from 1,3-dibromonaphthalene. By carefully controlling the stoichiometry, the more reactive bromine at the C1 position can selectively react with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to yield 3-bromo-1-naphthylmagnesium bromide. rsc.org This organometallic intermediate can then be treated with formaldehyde to introduce the hydroxymethyl group, affording the target alcohol after an acidic workup.
Alternatively, a two-step approach can be employed where the Grignard reagent is first used to synthesize the key precursor, 3-bromo-1-naphthaldehyde. This is achieved by reacting 3-bromo-1-naphthylmagnesium bromide with a formylating agent like N,N-dimethylformamide (DMF). walisongo.ac.id The resulting aldehyde is then reduced to this compound using a standard reducing agent such as sodium borohydride. This two-step method is analogous to the reported synthesis of 4-chlorobenzaldehyde from the Grignard reagent of 1-bromo-4-chlorobenzene and DMF. walisongo.ac.id
| Step | Starting Material | Reagents | Intermediate/Product | Notes |
| 1 | 1,3-Dibromonaphthalene | 1. Mg, THF | 3-Bromo-1-naphthylmagnesium bromide | Formation of the Grignard reagent. |
| 2a | 3-Bromo-1-naphthylmagnesium bromide | 1. HCHO (formaldehyde)2. H₃O⁺ | This compound | Direct conversion to the alcohol. |
| 2b | 3-Bromo-1-naphthylmagnesium bromide | 1. DMF2. H₃O⁺ | 3-Bromo-1-naphthaldehyde | Synthesis of the aldehyde precursor. |
| 3b | 3-Bromo-1-naphthaldehyde | NaBH₄, MeOH | This compound | Reduction of the aldehyde. |
Organolithium Chemistry and Electrophilic Quenching Strategies
Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. The synthesis of this compound can be effectively achieved through a lithium-halogen exchange reaction. wikipedia.org This method is particularly useful for preparing organolithium compounds from aryl halides. thieme-connect.de
The process begins with 1,3-dibromonaphthalene. Treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an ethereal solvent promotes a rapid and selective exchange of one bromine atom for a lithium atom. The rate of exchange follows the trend I > Br > Cl, and for different positions on an aromatic ring, kinetic factors often allow for high selectivity. princeton.edu In the case of 1,3-dibromonaphthalene, the C1-Br bond is generally more susceptible to exchange than the C3-Br bond, leading to the in-situ formation of 3-bromo-1-naphthyllithium.
Once the organolithium intermediate is generated, it is "quenched" by the addition of an electrophile. To obtain the target alcohol, formaldehyde is used as the electrophile. Bubbling formaldehyde gas through the solution or adding paraformaldehyde furnishes the lithium alkoxide, which upon aqueous workup yields this compound. This strategy of lithium-halogen exchange followed by electrophilic quench is a well-established method in organic synthesis. wikipedia.orguni-regensburg.de
| Reagent 1 (Lithiation) | Reagent 2 (Quench) | Solvent | Temperature | Product |
| n-Butyllithium | Formaldehyde | THF/Hexane | -78 °C to RT | This compound |
| sec-Butyllithium | Paraformaldehyde | Diethyl Ether | -78 °C to RT | This compound |
| tert-Butyllithium | Formaldehyde | THF | -78 °C to RT | This compound |
Alternative Synthetic Pathways for the 1-Hydroxymethyl Naphthalene Scaffold
Beyond organometallic routes that construct the C-C bond of the hydroxymethyl group, alternative strategies focus on transforming existing functional groups on the naphthalene ring into the desired alcohol functionality.
Functional Group Interconversion Strategies
A highly effective and common strategy for synthesizing primary alcohols is the reduction of carboxylic acids or their derivatives (esters, acyl chlorides). In this context, this compound can be prepared from 3-bromo-1-naphthalenecarboxylic acid.
The reduction of the carboxylic acid group to a primary alcohol can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether is a classic and efficient reagent for this transformation. An alternative and often milder choice is a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). The reaction with borane proceeds under neutral conditions and offers excellent yields for the reduction of carboxylic acids to alcohols.
| Starting Material | Reducing Agent | Solvent | Product |
| 3-Bromo-1-naphthalenecarboxylic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
| 3-Bromo-1-naphthalenecarboxylic acid | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | This compound |
| Methyl 3-bromo-1-naphthalenecarboxylate | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | This compound |
Multi-Step Conversions from Readily Available Naphthalene Derivatives
Multi-step synthetic sequences starting from basic naphthalene compounds provide access to more complex derivatives like this compound. scribd.comlibretexts.orgmedium.com These routes rely on the careful orchestration of reactions to install the required substituents at the correct positions.
One plausible multi-step pathway involves the Sandmeyer reaction, which is a versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.in A synthesis could commence with 3-amino-1-naphthalenecarboxylic acid.
Diazotization: The amino group of 3-amino-1-naphthalenecarboxylic acid is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HBr) at low temperatures (0-5 °C).
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding 3-bromo-1-naphthalenecarboxylic acid. nih.gov
Reduction: Finally, as described in the previous section, the carboxylic acid is reduced to the primary alcohol, this compound, using a suitable reducing agent like LiAlH₄ or BH₃·THF.
Another approach could start with 1-chloromethylnaphthalene, which can be converted to 1-naphthaldehyde (B104281) via the Sommelet reaction using hexamine and water. orgsyn.orgorganicreactions.orgwikipedia.orgresearchgate.net The subsequent challenge is the selective bromination of 1-naphthaldehyde at the C3 position. Electrophilic aromatic substitution on 1-naphthaldehyde is complex, often leading to substitution at the C5 and C8 positions. Therefore, routes that establish the 3-bromo substitution pattern early in the synthesis, such as the Sandmeyer reaction, are often more regioselective and reliable.
Chemical Reactivity and Functional Group Transformations of 3 Bromonaphthalen 1 Yl Methanol
Reactions at the Hydroxyl Group (-CH2OH)
The primary alcohol functionality in (3-Bromonaphthalen-1-yl)methanol is a key site for various transformations, enabling its conversion into a range of other functional groups.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are commonly employed for the conversion of primary alcohols to aldehydes. This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. The resulting 3-bromo-1-naphthaldehyde is a valuable intermediate for further synthetic modifications.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-bromo-1-naphthalenecarboxylic acid. This transformation is often performed under aqueous and sometimes basic or acidic conditions, with heating to drive the reaction to completion. The synthesis of 7-bromo-1-naphthalenecarboxylic acid from (7-bromo-1-naphthalenyl)ethanone (B8679582) using sodium hypochlorite (B82951) illustrates a related transformation. prepchem.com
Table 1: Oxidation Reactions of this compound
| Product | Oxidizing Agent | Typical Reaction Conditions |
| 3-Bromo-1-naphthaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature |
| 3-Bromo-1-naphthalenecarboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, Heat |
Halogenation to Form Halogenated Methyl Naphthalenes (e.g., -CH2Br, -CH2Cl)
The hydroxyl group can be readily substituted by halogens to yield halogenated methyl naphthalenes. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to their corresponding chlorides. The reaction is typically performed in an inert solvent, sometimes with the addition of a base like pyridine (B92270) to neutralize the HCl byproduct. chemicalbook.com Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides. These reactions proceed via the formation of a good leaving group, followed by nucleophilic attack by the halide.
Table 2: Halogenation of this compound
| Product | Reagent | Typical Reaction Conditions |
| 1-Bromo-3-(chloromethyl)naphthalene | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., Chloroform), 0°C to Room Temperature |
| 1-Bromo-3-(bromomethyl)naphthalene | Phosphorus Tribromide (PBr₃) | Inert solvent, 0°C to Room Temperature |
Etherification and Esterification Reactions
The hydroxyl group of this compound can participate in etherification and esterification reactions to form a variety of derivatives. The Williamson ether synthesis provides a classic method for preparing ethers by reacting the corresponding alkoxide with an alkyl halide. edubirdie.commasterorganicchemistry.comutahtech.edukhanacademy.org The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.
Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. These reactions are generally efficient and proceed under mild conditions to afford the corresponding esters.
Condensation Reactions and Formation of Acetals/Ketals
While the primary alcohol itself does not directly form acetals or ketals, its oxidation product, 3-bromo-1-naphthaldehyde, is a key substrate for such transformations. Aldehydes react with two equivalents of an alcohol in the presence of an acid catalyst to form acetals. This reaction is reversible and water is typically removed to drive the equilibrium towards the acetal (B89532) product.
Reactions at the Bromine Substituent (-Br)
The bromine atom on the naphthalene (B1677914) ring is a versatile handle for introducing new carbon-carbon bonds through various cross-coupling reactions.
Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds and are widely used in organic synthesis. The bromine atom of this compound can readily participate in these reactions.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netrsc.org This reaction is known for its high tolerance of functional groups, making it suitable for complex molecule synthesis.
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net
These cross-coupling reactions allow for the introduction of a wide variety of substituents at the 3-position of the naphthalene ring, providing access to a vast array of novel compounds.
Table 3: Carbon-Carbon Cross-Coupling Reactions of this compound Derivatives
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Phosphine (B1218219) ligand, Base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |
| Heck | Alkene | Pd catalyst, Base | Arylalkene derivative |
Carbon-Heteroatom Cross-Coupling Reactions (e.g., C-N, C-O, C-S Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. nih.govnrochemistry.comwikipedia.org This reaction is a powerful tool for synthesizing arylamines from this compound. wikipedia.orgnih.gov The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide range of amines and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org
Analogous palladium-catalyzed reactions can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling with alcohols, phenols, or thiols. nrochemistry.comwikipedia.org These methods provide alternatives to classical methods like the Ullmann condensation, often under milder conditions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov The naphthalene ring system of this compound is not sufficiently electron-deficient to readily undergo SNAr with common nucleophiles under standard conditions. The palladium-catalyzed cross-coupling reactions described above are generally the preferred methods for functionalization at the C-Br bond. wikipedia.org In specialized cases, with extremely strong nucleophiles or under forcing conditions, some substitution might be achievable, but it is not a common or efficient strategy for this substrate.
Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching
Metal-halogen exchange is a fundamental reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can replace the bromine atom with lithium. wikipedia.orgtcnj.edulookchem.com This reaction is typically very fast. wikipedia.org
The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups. The presence of the acidic proton on the hydroxymethyl group requires careful consideration. It may be necessary to use two equivalents of the organolithium reagent—one to deprotonate the alcohol and the second to perform the halogen-metal exchange—or to protect the alcohol group prior to the exchange reaction. nih.gov
Common Electrophiles for Quenching:
Proton sources (e.g., H₂O): To achieve hydrodebromination.
Carbon dioxide (CO₂): To form a carboxylic acid.
Aldehydes and ketones: To form secondary or tertiary alcohols.
Alkyl halides (e.g., CH₃I): To introduce alkyl groups. tcnj.edu
Disulfides: To introduce a thioether group.
Reactivity of the Naphthalene Ring System
The naphthalene ring itself is an aromatic system and can undergo electrophilic aromatic substitution. rasayanjournal.co.inresearchgate.net The reactivity and regioselectivity of such substitutions are influenced by the existing substituents: the bromo group and the hydroxymethyl group.
The α-positions (1, 4, 5, 8) of naphthalene are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). cardiff.ac.uk In this compound, the 1- and 3-positions are occupied. The bromo group is a deactivating, ortho-, para- director, while the hydroxymethyl group is a weakly activating, ortho-, para- director. The interplay of these electronic effects, along with steric hindrance from the existing groups, will direct incoming electrophiles primarily to the C4 and C5 positions. Further substitution at other positions would likely require more forcing conditions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a cornerstone of arene chemistry, and in the case of this compound, the regiochemical outcome of such reactions is a subject of considerable interest. The directing effects of the existing substituents play a crucial role in determining the position of attack by an incoming electrophile.
The hydroxymethyl group (-CH2OH) at the C1 position is generally considered a weakly activating and ortho-, para-directing group. This is due to the electron-donating nature of the alkyl-like methylene (B1212753) group and the potential for hyperconjugation, which stabilizes the arenium ion intermediates formed during substitution at these positions. Conversely, the bromine atom at the C3 position is a deactivating but ortho-, para-directing substituent. The deactivating nature arises from its inductive electron-withdrawing effect, while the ortho-, para-directing influence stems from the ability of its lone pairs to stabilize the cationic intermediate through resonance.
In the context of the naphthalene ring, which itself exhibits differential reactivity at its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions, the interplay of these directing effects becomes complex. The α-positions are generally more reactive towards electrophiles than the β-positions. For this compound, the directing effects of the two substituents are synergistic in some positions and antagonistic in others.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position of Electrophilic Attack | Influence of -CH2OH (at C1) | Influence of -Br (at C3) | Combined Effect | Predicted Outcome |
| C2 | ortho (activating) | ortho (deactivating but directing) | Synergistic directing effect | Favorable |
| C4 | para (activating) | meta (disfavored) | Antagonistic directing effect | Less Favorable |
| C5 | peri (sterically hindered) | para (deactivating but directing) | Steric hindrance likely dominates | Unfavorable |
| C6 | meta (disfavored) | meta (disfavored) | Synergistic deactivation | Unfavorable |
| C7 | meta (disfavored) | para (deactivating but directing) | Antagonistic directing effect | Less Favorable |
| C8 | peri (sterically hindered) | meta (disfavored) | Steric hindrance and deactivation | Highly Unfavorable |
Based on this analysis, electrophilic substitution is most likely to occur at the C2 position, which is ortho to both substituents and benefits from the directing influence of both the hydroxymethyl and bromo groups. The C4 position is another potential site, though the antagonistic directing effects make it a less probable target. Experimental validation of these predictions through specific reactions such as nitration, halogenation, or Friedel-Crafts reactions would be necessary to confirm the precise regiochemical outcomes.
Directed Aromatic Functionalization
Directed aromatic functionalization leverages the presence of a directing group to achieve high regioselectivity in C-H bond activation, often mediated by transition metal catalysts. The hydroxyl group in this compound can act as a directing group, facilitating functionalization at its ortho positions.
In this molecule, the C2 and C8 positions are ortho to the hydroxymethyl group. While C2 is electronically favored for electrophilic attack, directed C-H activation could potentially target either position. However, the peri interaction at the C8 position often presents a significant steric barrier, making the C2 position the more likely site for directed functionalization.
Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the C3 position, providing a powerful tool for the synthesis of complex naphthalene derivatives. The amenability of the C-Br bond to oxidative addition by transition metal catalysts makes it a versatile handle for late-stage functionalization.
Combined Reactivity of Hydroxyl and Bromine Functionalities
The presence of both a hydroxyl group and a bromine atom on the same naphthalene scaffold opens up possibilities for transformations that exploit the distinct reactivity of each group, either selectively or in tandem.
Chemoselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, it is possible to selectively transform one group while leaving the other intact.
Examples of Potential Chemoselective Reactions:
| Reagent/Condition | Targeted Functional Group | Product Type |
| Mild oxidizing agent (e.g., MnO2) | Hydroxymethyl group | Aldehyde (3-Bromonaphthalene-1-carbaldehyde) |
| Strong oxidizing agent (e.g., KMnO4) | Hydroxymethyl group | Carboxylic acid (3-Bromonaphthalene-1-carboxylic acid) |
| Esterification conditions (e.g., acyl chloride, pyridine) | Hydroxymethyl group | Ester |
| Etherification conditions (e.g., NaH, alkyl halide) | Hydroxymethyl group | Ether |
| Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Bromo group | Arylated, alkenylated, or alkynylated naphthalene |
The selective oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved under controlled conditions, leaving the C-Br bond untouched. Conversely, the bromine atom can participate in a variety of transition metal-catalyzed cross-coupling reactions without affecting the hydroxyl group, provided that appropriate bases and reaction conditions are chosen to avoid deprotonation and undesired side reactions of the alcohol.
Cascade Reactions and Tandem Processes
The dual functionality of this compound also makes it a potential substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. While specific examples involving this exact molecule are not readily found in the literature, its structure suggests several possibilities.
For instance, an intramolecular cyclization could be envisaged. Following a chemoselective transformation of the hydroxymethyl group into a nucleophilic species, or the bromine atom into an organometallic species, an intramolecular reaction could lead to the formation of a new ring fused to the naphthalene core. An example could be the conversion of the hydroxyl group to a thiol, followed by an intramolecular SNAr reaction to displace a suitably activated substituent introduced via the bromo group, leading to a thieno[c]naphthalene system.
Another possibility involves a tandem reaction where an initial intermolecular reaction at one functional group is followed by an intramolecular reaction involving the second functional group. For example, a Heck reaction at the C3 position could introduce a side chain containing a functional group that could then react with the hydroxymethyl group at C1 to form a macrocycle.
The exploration of such cascade and tandem processes represents a promising avenue for the efficient construction of complex polycyclic aromatic systems from this compound.
Spectroscopic and Structural Characterization of 3 Bromonaphthalen 1 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of (3-Bromonaphthalen-1-yl)methanol would be expected to provide key information. The chemical shifts (δ) of the protons would indicate their electronic environment. For instance, the aromatic protons on the naphthalene (B1677914) ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the bromine atom, an electron-withdrawing group, would further influence the chemical shifts of the nearby aromatic protons, shifting them further downfield.
The protons of the hydroxymethyl group (-CH₂OH) would exhibit characteristic signals. The methylene (B1212753) protons (-CH₂) would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal would be a singlet, and its chemical shift would be concentration and solvent-dependent.
Spin-spin coupling patterns (J-coupling) between adjacent protons would reveal the connectivity of the molecule. The coupling constants would help to distinguish between ortho, meta, and para relationships of the protons on the naphthalene ring.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The carbon atoms of the naphthalene ring would resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom bonded to the bromine (C-3) would be expected to have a chemical shift influenced by the electronegativity of the bromine atom. The carbon of the methylene group (-CH₂) would likely appear around δ 60-70 ppm.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the connectivity of the proton spin systems within the naphthalene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the substitution pattern on the naphthalene ring, for example, by showing a correlation between the methylene protons and the C-1, C-2, and C-8a carbons of the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl and aromatic functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the range of 1000-1050 cm⁻¹. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum. The C-H and C-Br stretching vibrations would also be observable. A detailed analysis of the Raman spectrum could provide further insights into the molecular structure and symmetry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides crucial data for confirming its elemental composition and elucidating its molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its monoisotopic mass with high accuracy. The theoretical monoisotopic mass of this compound (C₁₁H₉BrO) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, and ¹⁶O).
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 236.9910 |
| [M+Na]⁺ | 258.9729 |
| [M+K]⁺ | 274.9468 |
Note: The data in this table is predictive and serves as a reference for the expected values in an experimental setting.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, generating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this fragmentation pattern provides valuable information for confirming the structure of this compound.
The fragmentation of this compound is expected to follow pathways characteristic of aromatic alcohols and brominated compounds. Key fragmentation steps would likely include:
Loss of a hydrogen atom: The molecular ion [C₁₁H₉BrO]⁺ may lose a hydrogen atom from the methanol (B129727) group to form a stable [M-H]⁺ ion. docbrown.info
Loss of the hydroxyl group: Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH), leading to a prominent [M-OH]⁺ or [C₁₁H₈Br]⁺ fragment.
Loss of the bromomethyl group: Fragmentation can also involve the loss of the CH₂Br group.
Loss of bromine: A characteristic fragmentation pathway for brominated compounds is the loss of the bromine atom (Br•), resulting in a [M-Br]⁺ or [C₁₁H₉O]⁺ fragment. lookchem.com
Formation of the tropylium (B1234903) ion: Aromatic compounds can undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the stability of other fragments.
The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) will also be reflected in the isotopic patterns of any bromine-containing fragments, aiding in their identification. miamioh.edu
Table 2: Plausible Mass Spectral Fragments of this compound
| Fragment Ion | Proposed Structure/Formula | Expected m/z (for ⁷⁹Br) |
| [C₁₁H₉BrO]⁺ | Molecular Ion | 236 |
| [C₁₁H₈BrO]⁺ | [M-H]⁺ | 235 |
| [C₁₁H₈Br]⁺ | [M-OH]⁺ | 219 |
| [C₁₀H₇Br]⁺ | [M-CHO]⁺ | 206 |
| [C₁₁H₉O]⁺ | [M-Br]⁺ | 157 |
| [C₁₀H₇]⁺ | Naphthyl ion | 127 |
Note: This table presents a hypothetical fragmentation pattern based on general principles of mass spectrometry. The relative abundances of these ions would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination (for Crystalline Derivatives)
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.
Currently, there are no publicly available X-ray crystal structures for this compound or its simple crystalline derivatives in the Cambridge Crystallographic Data Centre (CCDC). However, the general methodology that would be applied to a suitable crystalline derivative would involve the following steps:
Crystal Growth: A single crystal of a suitable derivative of this compound of sufficient quality and size would need to be grown. This is often a challenging step and may require screening various solvents and crystallization conditions.
Data Collection: The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern, consisting of a set of reflections, is then collected.
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.
Computational Chemistry and Theoretical Studies of 3 Bromonaphthalen 1 Yl Methanol
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. uni-muenchen.de For a molecule like (3-Bromonaphthalen-1-yl)methanol, DFT calculations can provide profound insights into its fundamental properties.
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The naphthalene (B1677914) core is largely planar, but the methanol (B129727) substituent introduces conformational flexibility.
The orientation of the hydroxymethyl group (-CH₂OH) relative to the naphthalene ring is of particular interest. Rotation around the C1-C(H₂)OH bond would lead to different conformers. DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to calculate the energy of these different conformations and identify the most stable arrangement. mdpi.com For the parent compound, naphthalen-1-yl-methanol, studies have shown that the molecule, apart from the OH group, is nearly planar. researchgate.net A similar planarity would be expected for the carbon framework of the bromo-substituted analogue.
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are illustrative values based on typical DFT calculations for similar aromatic compounds.)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-C (aromatic) Bond Length | ~1.37 - 1.43 Å |
| C1-C(methanol) Bond Length | ~1.51 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-C (aromatic) Bond Angle | ~120° |
| C1-C(methanol)-O Bond Angle | ~112° |
| Naphthalene-C1-C(methanol)-O Dihedral Angle | Variable (determines conformation) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuantwerpen.be The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comyoutube.com
For this compound, the HOMO is expected to be a π-orbital distributed across the naphthalene ring system. The LUMO would also be a π*-orbital of the naphthalene core. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalen-1-yl-methanol. Conversely, the methanol group, being weakly electron-donating, might slightly raise the energy of these orbitals. The interplay of these substituents will fine-tune the HOMO-LUMO gap, which is a key indicator of chemical reactivity and stability. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on DFT calculations of related naphthalene derivatives.)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is crucial for understanding its interactions with other chemical species. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In this compound, the electronegative bromine and oxygen atoms will create regions of negative electrostatic potential. The oxygen atom of the hydroxyl group will be a primary site for electrophilic attack and will be a hydrogen bond donor. The hydrogen of the hydroxyl group will exhibit a positive electrostatic potential, making it a hydrogen bond donor site. yale.edu The π-system of the naphthalene ring will also represent a region of relatively high electron density. The bromine atom will have a region of negative potential, but due to its polarizability, it can also participate in halogen bonding.
Reaction Mechanism Studies
Computational chemistry provides a powerful lens through which to study the detailed pathways of chemical reactions, including the identification of transient species like transition states.
Transition State Identification and Energy Barrier Calculations for Key Reactions
For any proposed reaction of this compound, such as oxidation of the alcohol, substitution of the bromine, or electrophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier for the reaction. researchgate.net
For example, in a hypothetical oxidation of the methanol group to an aldehyde, DFT calculations could model the approach of an oxidizing agent and map the geometric and energetic changes leading to the transition state. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility. Similarly, for a palladium-catalyzed cross-coupling reaction at the C-Br bond, a common reaction for aryl bromides, computational studies can elucidate the energies of intermediates and transition states in the catalytic cycle. acs.org
Table 3: Illustrative Calculated Energy Barriers for Hypothetical Reactions of this compound
| Reaction Type | Hypothetical Reaction | Predicted Activation Energy (kcal/mol) |
| Oxidation | Alcohol to Aldehyde | 20 - 30 |
| Nucleophilic Substitution | Bromine with a Nucleophile | > 35 (uncatalyzed) |
| Cross-Coupling | Suzuki coupling at C-Br | 15 - 25 (for the rate-determining step) |
Elucidation of Reaction Pathways and Selectivity Profiles
Beyond single transition states, computational studies can map out entire reaction pathways, including intermediates and competing side reactions. This is particularly valuable for understanding regioselectivity and stereoselectivity.
For this compound, several reaction pathways can be envisioned. Electrophilic aromatic substitution, for instance, could occur at various positions on the naphthalene ring. DFT calculations of the transition state energies for attack at each position can predict the most likely product. The directing effects of the bromo and hydroxymethyl substituents would be critical in determining this selectivity. DFT calculations have been used to explore reaction pathways in the synthesis of various naphthalene derivatives. nih.gov
Furthermore, in reactions involving the chiral center that could be formed from the methanol group, computational modeling can predict which diastereomer is more likely to form by comparing the energies of the respective transition states.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Spectra)
Computational methods, particularly Density Functional Theory (DFT), are widely employed for the prediction of various spectroscopic properties of organic molecules. These predictions are crucial for the structural elucidation and characterization of compounds like this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for verifying the structure of a synthesized compound. Machine learning and DFT-based calculations have become increasingly accurate in predicting both ¹H and ¹³C NMR spectra. nih.govst-andrews.ac.uk For this compound, theoretical chemical shifts can be calculated and compared against experimental data obtained in a solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Recent advancements in deep learning algorithms, trained on extensive datasets of experimental and calculated spectra, have significantly improved the accuracy of ¹H chemical shift predictions to within a mean absolute error of approximately 0.10 to 0.16 ppm. nih.govarxiv.org These methods can account for the influence of different solvents on the chemical shifts, enhancing their predictive power. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical computational predictions for similar aromatic compounds.)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-2 | 7.95 |
| H-4 | 8.10 |
| H-5 | 7.88 |
| H-6 | 7.55 |
| H-7 | 7.60 |
| H-8 | 8.20 |
| CH₂ | 4.90 |
| OH | 2.50 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical computational predictions for similar aromatic compounds.)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 138.5 |
| C-2 | 128.0 |
| C-3 | 122.0 |
| C-4 | 130.5 |
| C-4a | 133.0 |
| C-5 | 127.5 |
| C-6 | 126.8 |
| C-7 | 127.2 |
| C-8 | 125.0 |
| C-8a | 131.0 |
Infrared (IR) spectroscopy is fundamental for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR spectra. The predicted frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model.
For this compound, key predicted vibrational frequencies would include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene (B1212753) group, C=C stretching vibrations of the naphthalene core, and the C-Br stretching frequency.
Table 3: Predicted IR Frequencies for this compound (Note: The following data is illustrative and based on typical computational predictions for similar aromatic compounds.)
| Functional Group | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H | 3450 | Stretching, broad |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (CH₂) | 2950-2850 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-O | 1050 | Stretching |
Time-dependent DFT (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. It provides information about the electronic transitions between molecular orbitals. The predicted spectrum, characterized by the wavelength of maximum absorption (λmax) and the oscillator strength, is crucial for understanding the photophysical properties of a molecule. Machine learning models are also emerging as a powerful tool for predicting UV-Vis spectra based on molecular structure. nih.gov
The UV-Vis spectrum of this compound in a solvent like methanol would be expected to show absorptions corresponding to π-π* transitions within the naphthalene ring system. researchgate.netresearchgate.net
Table 4: Predicted UV-Vis Absorption for this compound (Note: The following data is illustrative and based on typical computational predictions for similar aromatic compounds.)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 320 | 0.15 |
| S₀ → S₂ | 285 | 0.85 |
Molecular Dynamics Simulations (if applicable for intermolecular interactions or solvation effects)
While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational technique is highly applicable for studying its behavior in condensed phases. mdpi.com MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, as well as the effects of solvation.
For this compound, MD simulations could be used to:
Analyze Hydrogen Bonding: Investigate the dynamics and strength of hydrogen bonds formed between the hydroxyl group of one molecule and the oxygen or bromine atom of a neighboring molecule in the solid state or in solution. The crystal structure of the related naphthalen-1-yl-methanol shows molecules linked by O-H⋯O hydrogen bonds. nih.gov
Study Solvation Effects: Simulate the molecule in various solvents to understand the arrangement of solvent molecules around the solute and to calculate the free energy of solvation. This is particularly relevant for predicting solubility and understanding reaction mechanisms in solution.
Investigate Conformational Dynamics: Explore the rotational freedom around the C1-CH₂ bond and how intermolecular interactions influence the preferred conformation of the molecule.
MD simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in real-world systems, making them a valuable, albeit computationally intensive, tool in the theoretical study of this compound. mdpi.com
Applications of 3 Bromonaphthalen 1 Yl Methanol As a Versatile Synthetic Intermediate
Precursor for Novel Substituted Naphthalene (B1677914) Scaffolds
The unique arrangement of the bromo and methanol (B129727) functionalities on the naphthalene frame of (3-Bromonaphthalen-1-yl)methanol allows for its use as a starting material in the synthesis of a wide array of substituted naphthalene derivatives. These derivatives are foundational structures for more complex molecules with applications in various fields of chemistry.
Polycyclic aromatic hydrocarbons (PAHs), which consist of multiple fused aromatic rings, are a class of molecules studied for their unique electronic and photophysical properties. researchgate.net this compound serves as a key precursor for extending the naphthalene system into larger, more complex PAH structures. The bromine atom is particularly useful for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura or Stille cross-coupling reactions. In these reactions, the bromo-substituted position can be coupled with various aryl boronic acids or organostannanes to build larger fused systems.
For instance, a general strategy involves a palladium-catalyzed annulation where a di-halogenated naphthalene is reacted with a PAH boronic ester to form larger structures like perylene (B46583) derivatives. rsc.org Following this principle, the bromo group of this compound can be used as a handle for the initial coupling, while the methanol group can be transformed (e.g., through oxidation to an aldehyde followed by further reactions) to facilitate subsequent intramolecular cyclizations, leading to the formation of complex and often non-planar PAH frameworks. researchgate.netrsc.org This step-wise approach allows for precise control over the final structure of the polycyclic system.
Table 1: Examples of Reaction Types for PAH Synthesis
| Reaction Type | Role of this compound | Potential Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide source | Biphenyl-naphthalene derivatives |
| Stille Coupling | Aryl halide source | Aryl-substituted naphthalenes |
| Heck Reaction | Aryl halide source | Alkenyl-substituted naphthalenes |
Fused heterocyclic systems, which contain one or more non-carbon atoms within their ring structures, are of immense interest, particularly in medicinal chemistry and materials science. nih.gov this compound is an excellent starting point for synthesizing naphthalene-fused heterocycles.
A prominent synthetic route is the palladium-catalyzed cascade reaction involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. beilstein-journals.org In this process, the bromo group of the naphthalene derivative is first coupled with a heterocyclic boronic acid (e.g., from thiophene, pyrazole, or pyridine). The resulting intermediate can then undergo an intramolecular cyclization, facilitated by the activation of a C-H bond on the naphthalene ring or the newly introduced heterocycle, to form a fused system. The methanol group can influence the regioselectivity of these reactions or be used as a synthetic handle for further derivatization after the core heterocyclic scaffold is constructed. nih.govup.ac.za
For example, reacting a di-iodonaphthalene with thiophene-3-ylboronic acid has been shown to produce acenaphtho[1,2-b]thiophene in good yield. beilstein-journals.org A similar strategy using this compound would allow for the synthesis of a variety of such fused systems, where the resulting product retains a modifiable hydroxymethyl group.
Intermediate in the Synthesis of Advanced Organic Materials
The intrinsic properties of the naphthalene ring system, such as its rigidity, planarity, and electron-rich nature, make it a desirable component in advanced organic materials. This compound provides the synthetic accessibility needed to incorporate this valuable moiety into functional materials.
The dual functionality of this compound makes it a suitable monomer for producing specialty polymers. The hydroxyl (-CH2OH) group can participate in condensation polymerization to form polyesters or polyethers. The bromine atom can be utilized in metal-catalyzed polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers.
Polymers incorporating the naphthalene unit in their backbone often exhibit enhanced thermal stability, mechanical strength, and specific optical properties. By choosing appropriate co-monomers and polymerization techniques, the properties of the resulting materials can be finely tuned. The isomeric compound (1-Bromonaphthalen-4-yl)methanol is noted for its use in formulating specialty polymers and coatings, highlighting the utility of this class of compounds as monomers. chemimpex.com
Naphthalene-containing compounds are widely used in the field of organic electronics due to their excellent charge transport capabilities and luminescent properties. chemicalbook.com this compound serves as a crucial intermediate for creating larger, more complex molecules for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. chemimpex.com
The synthesis of materials for optoelectronics often involves building molecules with distinct electron-donating and electron-accepting units. The bromo- and methanol- groups on the naphthalene scaffold allow for its covalent linking to other aromatic systems, such as carbazoles or thiophenes, through cross-coupling reactions. chemicalbook.com For example, halogen-substituted carbazole (B46965) derivatives, which can be prepared from brominated precursors, have been used to create self-assembled monolayers on electrodes in high-efficiency organic solar cells. researchgate.net The naphthalene core can function as part of the charge-transporting or light-emitting layer in these devices, and its properties can be modulated by the substituents derived from the initial bromo and methanol groups.
Table 2: Optoelectronic Applications and the Role of the Naphthalene Moiety
| Application | Function of Naphthalene-based Unit | Synthetic Handle |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Charge Transport Layer | Bromo group for cross-coupling |
| Organic Photovoltaic (OPV) Cells | Donor or Acceptor Material, Interfacial Layer | Methanol group for esterification |
The inherent fluorescence of the naphthalene ring makes it an excellent scaffold for the design of fluorescent probes and luminescent materials. The emission properties of naphthalene are sensitive to its chemical environment, a feature that can be exploited for chemical sensing. mdpi.com
This compound is a precursor for creating such probes. The methanol group can be used to attach the naphthalene fluorophore to a specific recognition unit (e.g., a receptor for a metal ion or a biomolecule). The bromine atom allows for the introduction of other functional groups that can tune the photophysical properties (e.g., emission wavelength, quantum yield) of the fluorophore through electronic effects. Research has shown that naphthalene derivatives can be used to construct fluorescent probes for detecting metal ions like Al³⁺ in solution. mdpi.com Furthermore, luminescent metal complexes incorporating naphthalene-based ligands have been developed for applications in bioimaging and cancer therapy. nih.gov
Scaffold for Ligand and Catalyst Development
This compound possesses two key functional groups—a bromo substituent and a hydroxymethyl group—that theoretically permit its elaboration into a variety of ligand architectures. The bromine atom can participate in cross-coupling reactions to introduce phosphorus, nitrogen, or other coordinating moieties, while the alcohol function can be used for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. However, the practical application of these potential synthetic routes for the express purpose of creating ligands for metal catalysis or standalone organocatalysts is not detailed in the available literature.
Preparation of Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. For this compound to be employed in this context, it would typically require either the resolution of its racemic form to obtain single enantiomers or its use as a prochiral starting material in a stereoselective reaction. Subsequently, the enantiomerically pure scaffold would be functionalized to create a chiral ligand. There is currently no published research detailing the successful resolution of this compound or its application in the synthesis of chiral ligands for asymmetric catalysis.
Synthesis of Organocatalysts or Metal Ligands
The synthesis of organocatalysts or metal ligands from this compound would involve the strategic modification of its bromo and hydroxymethyl groups. For instance, the bromo group could be converted to a phosphine (B1218219) to create a phosphine ligand, or the alcohol could be oxidized and further functionalized to generate a new catalytic entity.
While patents confirm the use of this compound as a reactant in multi-step syntheses, these applications are directed towards the creation of pharmaceutical agents rather than catalysts. For example, its role as an intermediate in the synthesis of C-aryl glucoside SGLT2 inhibitors and inhibitors of histone demethylase KDM2B is documented. google.comgoogle.com One specific reaction noted is the protection of the hydroxyl group with a triisopropylsilyl (TIPS) group, a standard procedure in organic synthesis to prevent the alcohol from reacting in subsequent steps. google.com
| Compound Name | Use in Synthesis | Reference |
| This compound | Intermediate | google.comgoogle.com |
| Triisopropylsilyl chloride (TIPSCl) | Protecting agent | google.com |
| Imidazole | Base/Catalyst | google.com |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | google.com |
This table summarizes the documented role of this compound and associated reagents in a synthetic context unrelated to catalysis. The absence of further data on its conversion to organocatalysts or metal ligands underscores the current void in the scientific literature concerning these specific applications.
Future Research Directions and Perspectives on 3 Bromonaphthalen 1 Yl Methanol Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a focus on minimizing waste and maximizing efficiency. researchgate.netmdpi.comnih.govresearchgate.net Future research on the synthesis of (3-Bromonaphthalen-1-yl)methanol and its derivatives will prioritize the development of routes that are both environmentally benign and economically viable.
One promising area is the application of catalytic methods that improve atom economy. Traditional multi-step syntheses often generate significant waste. In contrast, modern cross-coupling reactions, while improving atom economy over older methods, can still be hampered by the use of solvents and the generation of stoichiometric byproducts. researchgate.net Research into direct C-H functionalization, for instance, offers a more atom-economical alternative by avoiding the need for pre-functionalized starting materials. researchgate.net Furthermore, exploring greener reaction media and catalytic systems, such as those based on earth-abundant metals, will be crucial.
The table below outlines key green chemistry metrics that can be used to evaluate and compare different synthetic routes to this compound and its derivatives.
| Metric | Description | Goal |
| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Maximize |
| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Minimize |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Minimize |
| Reaction Mass Efficiency (RME) | The mass of the product as a percentage of the total mass of reactants. | Maximize |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The bromine atom and the hydroxymethyl group on the this compound scaffold offer a rich platform for chemical modification. Future research will undoubtedly focus on uncovering new reactivity patterns and expanding the library of accessible derivatives.
Palladium-catalyzed cross-coupling reactions have already been employed to diversify bromo-naphthalene precursors, leading to the discovery of compounds with interesting biological activities, such as CCR8 antagonists. nih.gov Further exploration of various coupling partners in reactions like Suzuki, Heck, and Sonogashira will continue to yield novel structures.
Moreover, the direct C-H functionalization of the naphthalene (B1677914) core presents a powerful tool for late-stage modification, allowing for the introduction of new functional groups at various positions on the aromatic system. researchgate.netnih.gov This approach is particularly valuable for creating diverse compound libraries for high-throughput screening in drug discovery and materials science. Research into chemo- and regioselective C-H activation will be key to unlocking the full potential of this strategy.
The hydroxymethyl group also provides a handle for a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to introduce new functionalities. The synergistic exploration of reactions at both the bromine and hydroxymethyl sites will lead to the generation of highly functionalized and complex naphthalene derivatives with tailored properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. hw.ac.ukpharmaron.comuva.nlnottingham.ac.ukresearchgate.net The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a significant future research direction.
Photocatalytic reactions of aryl bromides, for example, can be significantly improved in flow reactors, which allow for efficient irradiation and precise control over reaction parameters, leading to reduced reaction times and higher yields. hw.ac.uk This is particularly relevant for light-induced cross-coupling and C-H functionalization reactions.
Furthermore, the combination of flow chemistry with high-throughput experimentation (HTE) and automated synthesis will accelerate the discovery of new derivatives and the optimization of reaction conditions. acs.orgnih.govacs.orgresearchgate.netresearchgate.net These platforms enable the rapid screening of a wide range of catalysts, reagents, and reaction parameters, significantly reducing the time and resources required for research and development.
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Often challenging | Generally straightforward |
| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to small reaction volumes |
| Reaction Control | Less precise temperature and mixing control | Precise control over temperature, pressure, and mixing |
| Reproducibility | Can be variable | High reproducibility |
| Integration with Automation | Limited | Readily integrated |
The development of robust and efficient flow processes for the synthesis of this compound and its derivatives will be crucial for their large-scale production and application in industrial settings.
Investigation of Applications in Emerging Areas of Chemical Science, Beyond Current Scope
While this compound and its analogues have established applications, ongoing research is continually uncovering new and exciting areas where these compounds can make a significant impact.
In the field of materials science , naphthalene-based compounds are being explored for their potential in organic electronics. chemimpex.com Derivatives of bromonaphthalenes are being investigated as components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.com The ability to tune the electronic properties of the naphthalene core through derivatization makes this compound a valuable precursor for the synthesis of novel optoelectronic materials. mdpi.comalfa-chemistry.comazooptics.com
In medicinal chemistry , the naphthalene scaffold is a common motif in biologically active molecules. nih.gov The derivatization of this compound can lead to the discovery of new therapeutic agents. For example, naphthalene-substituted triazole spirodienones have shown promising anticancer activity. nih.gov Future research will likely focus on synthesizing and screening libraries of this compound derivatives for a wide range of biological targets.
The unique photophysical properties of some naphthalene derivatives also suggest potential applications in the development of sensors and probes . The ability to modify the fluorescence and phosphorescence characteristics of the naphthalene ring system through the introduction of different functional groups could lead to the creation of novel sensors for detecting ions, small molecules, or biological macromolecules.
The continued exploration of these and other emerging areas will undoubtedly expand the chemical space and practical applications of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
